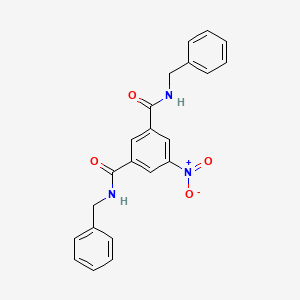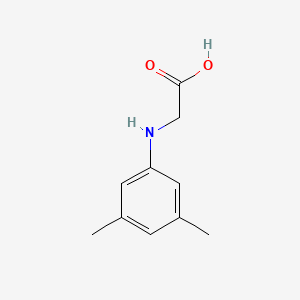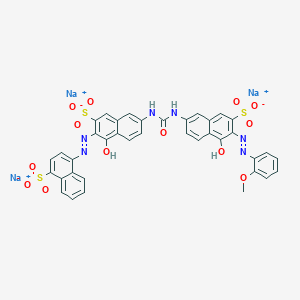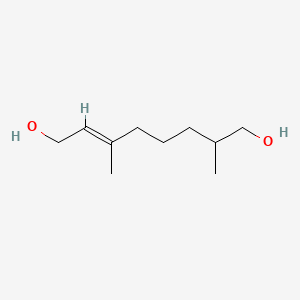![molecular formula C10H17NO2Si B14148551 10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene CAS No. 89207-00-1](/img/structure/B14148551.png)
10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-7,13-dioxa-10-aza-6-silaspiro[57]trideca-1,3-diene is a complex organic compound characterized by its unique spiro structure, which includes oxygen, nitrogen, and silicon atoms
Métodos De Preparación
The synthesis of 10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spiro structure through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which 10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene can be compared with other similar compounds, such as:
7,13-Dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene: A similar compound with slight structural variations.
10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene: Another analog with different positions of double bonds. These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Propiedades
Número CAS |
89207-00-1 |
|---|---|
Fórmula molecular |
C10H17NO2Si |
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
10-methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-2,4-diene |
InChI |
InChI=1S/C10H17NO2Si/c1-11-5-7-12-14(13-8-6-11)9-3-2-4-10-14/h2-4,9H,5-8,10H2,1H3 |
Clave InChI |
IBFMFVUMISNTLH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[Si]2(CC=CC=C2)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)






![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)

![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
